N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide
Description
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzoylamino and nitrobenzamide functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-30-19-13-17(24-22(27)15-10-6-7-11-18(15)25(28)29)20(31-2)12-16(19)23-21(26)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRCDCGWUYYBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylbenzoxazinone-4 with aromatic amines. This process is often carried out in the presence of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which facilitate the reaction by stabilizing intermediates .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to use cost-effective and environmentally friendly starting materials. The Schotten-Baumann acylation method is often employed, which involves the reaction of an amine with an acid chloride in the presence of a base. This method is advantageous as it eliminates the use of hazardous solvents like benzene .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted benzamides and amines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoylamino derivatives and nitrobenzamides, such as:
- N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-chloro-2-nitrobenzamide
- N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-chloro-4-nitrobenzamide.
Uniqueness
What sets N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-nitrobenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
